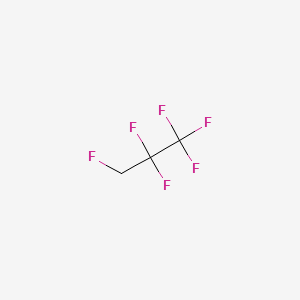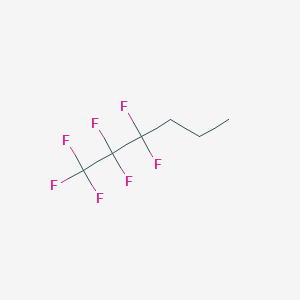![molecular formula C15H9Cl2F3N2O2 B3042833 6-chloro-N-[2-(3-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)nicotinamide CAS No. 680213-95-0](/img/structure/B3042833.png)
6-chloro-N-[2-(3-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)nicotinamide
Vue d'ensemble
Description
6-chloro-N-[2-(3-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)nicotinamide is a chemical compound that has attracted significant research attention in recent years. It has a molecular weight of 377.1 g/mol and its molecular formula is C15H9Cl2F3N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a combination of chlorine, phenyl, oxoethyl, and trifluoromethyl groups . The crystal structure of a similar compound, 2-chloro-N- ( (2-chlorophenyl)carbamoyl)nicotinamide, has been studied , which might provide some insights into the structure of the compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 377.1 g/mol and its molecular formula is C15H9Cl2F3N2O2 . Other physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.Mécanisme D'action
6-chloro-N-[2-(3-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)nicotinamide works by inhibiting the activity of PARP, which is an enzyme that plays a key role in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, if PARP is inhibited, the damaged DNA cannot be repaired, which leads to the death of cancer cells. This compound has been shown to be a potent inhibitor of PARP, which makes it an effective cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. This compound has been shown to have minimal toxicity in normal cells, which makes it a promising cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-chloro-N-[2-(3-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)nicotinamide is that it is a potent inhibitor of PARP, which makes it an effective cancer therapy. It has also been shown to have minimal toxicity in normal cells, which is important for reducing side effects. However, one limitation is that it may not be effective in all types of cancer. Further research is needed to determine its efficacy in different types of cancer.
Orientations Futures
There are several future directions for the research and development of 6-chloro-N-[2-(3-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)nicotinamide. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its efficacy in different types of cancer. Further research is also needed to optimize the synthesis method of this compound to achieve even higher yields and purity. Additionally, research is needed to investigate the potential long-term effects of this compound on normal cells.
Applications De Recherche Scientifique
6-chloro-N-[2-(3-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)nicotinamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors, including this compound, have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. PARP inhibitors work by blocking the repair of DNA damage, which leads to the death of cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-N-[2-(3-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N2O2/c16-9-3-1-2-8(4-9)12(23)7-22-14(24)10-6-21-13(17)5-11(10)15(18,19)20/h1-6H,7H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKMFCPDOUSXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CNC(=O)C2=CN=C(C=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



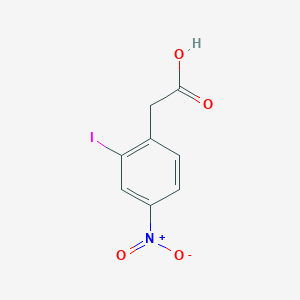
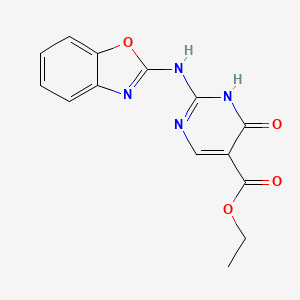
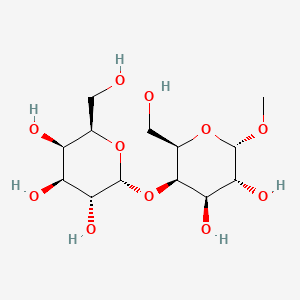
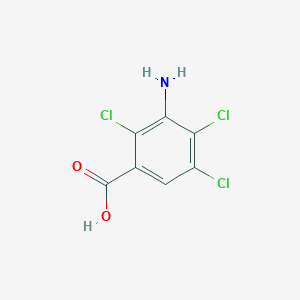


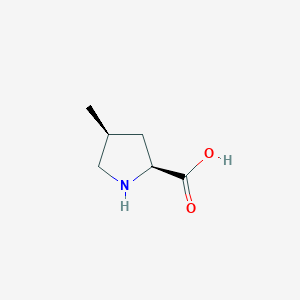
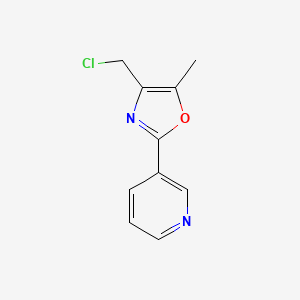
![4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B3042766.png)
![Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3042768.png)

